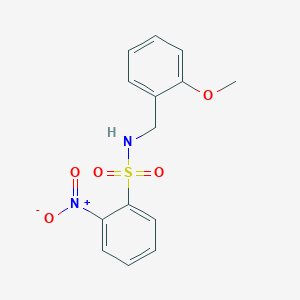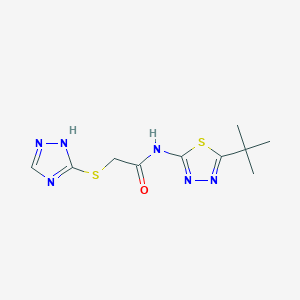![molecular formula C16H15FN2O3 B5777031 N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a selective inhibitor of the enzyme 20-HETE synthase, which plays a crucial role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and regulator of renal function.
Mecanismo De Acción
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide is a selective inhibitor of the enzyme 20-HETE synthase, which catalyzes the conversion of arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and regulator of renal function, and its overproduction has been implicated in various pathological conditions such as hypertension, cancer, and renal injury. By inhibiting 20-HETE synthase, N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide reduces the production of 20-HETE and its downstream effects, leading to improved cardiovascular, cancer, and renal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide are primarily related to its inhibition of 20-HETE synthase and the consequent reduction in 20-HETE production. In animal models of hypertension, N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to reduce blood pressure and improve endothelial function by inhibiting 20-HETE production. In animal models of cancer, N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to reduce tumor growth and metastasis by inhibiting 20-HETE production and angiogenesis. In animal models of renal injury, N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to improve renal function by inhibiting 20-HETE production and reducing inflammation and fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide in lab experiments include its selectivity for 20-HETE synthase, its well-established synthesis method, and its extensive characterization in various scientific research fields. The limitations of using N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
The future directions for N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide research include the development of more potent and selective 20-HETE synthase inhibitors, the elucidation of the molecular mechanisms underlying its effects on cardiovascular, cancer, and renal function, and the translation of its preclinical findings into clinical applications for the treatment of various pathological conditions. Additionally, the use of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product by reacting it with acetyl chloride in the presence of a base such as triethylamine. The overall yield of this synthesis method is around 50-60%, and the purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields, including cardiovascular disease, cancer, and renal function. In cardiovascular disease, 20-HETE has been shown to play a crucial role in regulating vascular tone and blood pressure, and the inhibition of 20-HETE synthase by N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to reduce blood pressure and improve endothelial function in animal models. In cancer, 20-HETE has been shown to promote tumor growth and angiogenesis, and the inhibition of 20-HETE synthase by N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to reduce tumor growth and metastasis in animal models. In renal function, 20-HETE has been shown to regulate salt and water reabsorption in the kidney, and the inhibition of 20-HETE synthase by N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been shown to improve renal function in animal models of hypertension and renal injury.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11-2-5-13(10-15(11)19(21)22)16(20)18-9-8-12-3-6-14(17)7-4-12/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZCSWQTDBVQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)


![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)



![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)